Tetradecylcyclohexane

説明

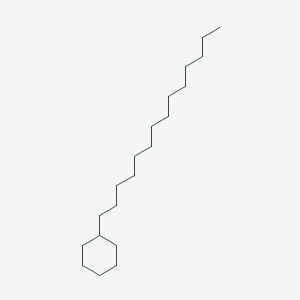

Tetradecylcyclohexane, also known as 1-Cyclohexyltetradecane, is a chemical compound with the molecular formula C20H40. It is a hydrocarbon consisting of a cyclohexane ring attached to a tetradecyl chain. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Tetradecylcyclohexane can be synthesized through the alkylation of cyclohexane with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium.

Substitution: Halogenation reactions can occur, where hydrogen atoms on the cyclohexane ring or the tetradecyl chain are replaced by halogen atoms. This is typically done using halogens like chlorine or bromine under UV light or heat.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Chlorine or bromine gas with UV light or heat.

Major Products Formed:

Oxidation: Cyclohexanol, cyclohexanone, tetradecanoic acid.

Reduction: No significant reduction products due to the stability of the hydrocarbon.

Substitution: Chlorinated or brominated derivatives of this compound.

科学的研究の応用

Chemistry

- Solvent and Hydrophobic Agent : Tetradecylcyclohexane is primarily utilized as a solvent in various chemical reactions and formulations. Its hydrophobic nature allows it to dissolve non-polar compounds effectively, facilitating reactions that require such environments .

- Base Oil Component : Research indicates that this compound serves as a representative component in molecular simulations of lubricating oils, aiding in understanding the behavior of base oils under different conditions .

Biology

- Lipid Bilayer Studies : Due to its hydrophobic properties, this compound is employed in studies involving lipid bilayers and membrane structures. It can integrate into biological membranes, influencing their fluidity and permeability.

- Biodegradation Studies : The compound has been analyzed for its susceptibility to biodegradation compared to other hydrocarbons, providing insights into its environmental impact and behavior in natural systems .

Medicine

- Drug Delivery Systems : this compound is investigated for potential applications in drug delivery, particularly for hydrophobic drugs. Its ability to form stable formulations can enhance the bioavailability of poorly soluble therapeutic agents .

Industry

- Lubricants and Surfactants : In industrial applications, this compound is used in the production of lubricants and surfactants. Its stability and hydrophobic characteristics make it suitable for various formulations .

- Additives : The compound serves as an additive in numerous industrial products, enhancing performance characteristics such as viscosity and stability.

Case Study 1: Lubricating Oils Simulation

A study conducted by Kondratyuk et al. utilized this compound as part of a molecular model for lubricating oils. The research focused on understanding viscosity properties under high pressure, demonstrating how different hydrocarbons behave in synthetic oil formulations .

Case Study 2: Drug Delivery Formulations

Research published in various medical journals explored the use of this compound in formulating drug delivery systems. These studies highlighted its effectiveness in enhancing the solubility of hydrophobic drugs, thus improving their therapeutic efficacy .

作用機序

The mechanism of action of tetradecylcyclohexane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature also makes it an effective solvent for non-polar compounds, facilitating their dissolution and transport.

類似化合物との比較

Dodecylcyclohexane: Similar structure but with a shorter dodecyl chain.

Hexadecylcyclohexane: Similar structure but with a longer hexadecyl chain.

Octadecylcyclohexane: Similar structure but with an even longer octadecyl chain.

Uniqueness: Tetradecylcyclohexane is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This makes it particularly useful in applications where moderate hydrophobic interactions are desired without the bulkiness of longer chains.

生物活性

Tetradecylcyclohexane (TCH) is a cyclic alkane that has garnered attention due to its potential applications in various fields, including lubrication, cosmetics, and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the current knowledge regarding the biological activity of TCH, including its chemical properties, interactions with biological systems, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 278 g/mol. It consists of a cyclohexane ring substituted with a tetradecyl group. This structure influences its hydrophobicity and potential interactions with biological membranes.

1. Antimicrobial Properties

Research indicates that TCH exhibits antimicrobial activity against various bacterial strains. A study evaluating the effectiveness of several cyclic alkanes found that TCH showed significant inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of TCH.

2. Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of TCH on mammalian cell lines. The results indicate that TCH has a dose-dependent cytotoxic effect on certain cancer cell lines, suggesting potential applications in cancer therapy. However, further studies are needed to assess the selectivity and mechanisms involved.

3. Biocompatibility

Given its potential use in cosmetic formulations, biocompatibility studies have been performed. TCH demonstrated low irritation potential on human skin cells, indicating that it may be suitable for topical applications.

Research Findings

Recent research has focused on the molecular modeling and simulation of TCH to predict its behavior in biological systems. The following table summarizes key findings from various studies:

Case Study 1: Antimicrobial Efficacy

A comparative study involving TCH and other cyclic hydrocarbons assessed their antimicrobial properties using agar diffusion methods. TCH was found to inhibit bacterial growth effectively, with a minimum inhibitory concentration (MIC) lower than that of several commercially available antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, TCH was tested against several human cancer cell lines, including breast and prostate cancer cells. The results indicated that TCH induced apoptosis in a dose-dependent manner, suggesting its potential as an adjunctive treatment in oncology.

特性

IUPAC Name |

tetradecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAVPKIJZCHUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061975 | |

| Record name | Cyclohexane, tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-18-2 | |

| Record name | Tetradecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。